4-{[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]amino}benzoic acid
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Overview
Description
4-{[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]amino}benzoic acid is a complex organic compound that features a combination of furan, thiazole, and benzoic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]amino}benzoic acid typically involves multi-step organic reactions. One common method includes:
Formation of the thiazole ring: This can be achieved by reacting 5-methyl-2-furylamine with a suitable thioamide under acidic conditions.
Coupling with benzoic acid derivative: The thiazole intermediate is then coupled with a benzoic acid derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-{[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]amino}benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the presence of thiazole and furan rings.
Materials Science: Used in the development of novel polymers and materials with unique electronic properties.
Biological Studies: Investigated for its role in enzyme inhibition and as a potential therapeutic agent.
Mechanism of Action
The mechanism of action of 4-{[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]amino}benzoic acid involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can interact with enzyme active sites, inhibiting their function, while the furan ring can participate in electron transfer reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-{[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]amino}benzoic acid: Unique due to the combination of furan, thiazole, and benzoic acid moieties.
4-{[4-(5-nitro-2-furyl)-1,3-thiazol-2-yl]amino}benzoic acid: Similar structure but with a nitro group, leading to different reactivity and applications.
4-{[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]amino}salicylic acid: Contains a salicylic acid moiety instead of benzoic acid, affecting its biological activity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-[[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c1-9-2-7-13(20-9)12-8-21-15(17-12)16-11-5-3-10(4-6-11)14(18)19/h2-8H,1H3,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUTUGUJRNCGIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC(=N2)NC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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